Acea 1011
Overview
Description
ACEA-1011 is a novel compound that acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management and neuroprotection .
Preparation Methods
The synthesis of ACEA-1011 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Chemical Reactions Analysis
ACEA-1011 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, affecting its binding affinity and efficacy. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents
Scientific Research Applications
Chemistry: Used as a tool compound to study the glycine site of the NMDA receptor.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Explored for its potential in pain management, neuroprotection, and treatment of neurological disorders.
Industry: Potential applications in the development of new therapeutic agents targeting the NMDA receptor
Mechanism of Action
ACEA-1011 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the receptor by glutamate, thereby modulating excitatory neurotransmission. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium influx and downstream signaling cascades .
Comparison with Similar Compounds
ACEA-1011 is unique in its high selectivity for the glycine site of the NMDA receptor. Similar compounds include:
ACEA-1021: Another glycine site antagonist with similar properties.
Milacemide: A glycine site modulator with different pharmacological effects.
Eliprodil: An NMDA receptor antagonist with selectivity for the polyamine site
ACEA-1011 stands out due to its specific binding affinity and efficacy in preclinical models of pain and neuroprotection .
Properties
CAS No. |
153504-72-4 |
---|---|
Molecular Formula |
C9H4ClF3N2O2 |
Molecular Weight |
264.59 g/mol |
IUPAC Name |
5-chloro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) |
InChI Key |
JDCKMCIQUXTYQI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F |
Appearance |
Solid powder |
Key on ui other cas no. |
153504-72-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione ACEA 1011 ACEA-1011 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.